molecular formula C18H23N5O2 B2384058 N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358309-41-7

N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2384058
CAS No.: 1358309-41-7
M. Wt: 341.415
InChI Key: FBBMYEWEWDLUIA-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a propyl substituent at the 1-position of the triazolo ring and a diethylacetamide side chain. The compound’s structure is distinguished by:

  • Triazoloquinoxaline core: Provides planar aromaticity and hydrogen-bonding capabilities.
  • Propyl group (1-position): Introduces hydrophobicity and steric bulk.
  • Diethylacetamide side chain: Enhances lipophilicity and influences pharmacokinetic properties.

Properties

IUPAC Name

N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-4-9-15-19-20-17-18(25)22(12-16(24)21(5-2)6-3)13-10-7-8-11-14(13)23(15)17/h7-8,10-11H,4-6,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBMYEWEWDLUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves multi-step organic reactions Typically, the preparation starts with the synthesis of the triazoloquinoxaline core through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial context, large-scale production might employ catalytic processes and optimized reaction conditions to maximize yield and purity. Solvent systems, temperature control, and purification steps such as recrystallization or chromatography are critical for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes: The compound can undergo various reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves different reagents and conditions.

Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions. Reduction reactions might utilize hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

Major Products Formed from These Reactions: Oxidation may yield ketones or carboxylic acids, while reduction often leads to the formation of alcohols or amines. Substitution reactions could result in diverse derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel compounds with enhanced properties.

Biology

The biological applications of this compound are noteworthy. It has been investigated for its potential antimicrobial and anticancer activities:

  • Antimicrobial Activity : Studies have shown that derivatives of triazoloquinoxaline exhibit significant antibacterial properties against various strains of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's structure may enhance its interaction with bacterial cell membranes or specific targets within bacterial cells .
  • Anticancer Properties : Research indicates that compounds related to this compound can inhibit tumor growth by interfering with cellular signaling pathways. The mechanism may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Drug Development : The unique pharmacological properties make it a candidate for developing new drugs targeting specific diseases. Its ability to modulate biological pathways could lead to effective treatments for infections and cancer .

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of triazoloquinoxaline compounds demonstrated that certain modifications led to enhanced antibacterial activity. For instance, compounds with electron-withdrawing groups showed lower Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis, indicating their potential as new antibiotics .

CompoundMIC (µg/ml)Target Organism
6d6.25Mycobacterium smegmatis
7a12.5Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

Research into the anticancer properties of related quinoxaline derivatives revealed that they could induce apoptosis in cancer cells by activating specific signaling pathways. The study highlighted the importance of structural modifications in enhancing efficacy against cancer cell lines .

Mechanism of Action

The exact mechanism of action involves its interaction with molecular targets such as enzymes or receptors. It may inhibit specific enzymatic pathways or modulate receptor activity, leading to its observed biological effects. The pathways involved are typically studied through biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

The acetamide nitrogen substituents significantly alter solubility, bioavailability, and target interactions. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Data/Properties
Target Compound N,N-Diethyl C₁₈H₂₂N₅O₂ 354.40 g/mol High lipophilicity (predicted)
N-(4-Chlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide N-(4-Chlorophenyl) C₁₇H₁₂ClN₅O₂ 353.77 g/mol Electron-withdrawing Cl enhances reactivity
N-(3-Methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide N-(3-Methylphenyl) C₂₁H₂₂N₅O₂ 376.43 g/mol Aromatic methyl improves π-π interactions
N-Isopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide N-Isopentyl C₁₉H₂₆N₅O₂ 368.45 g/mol Branched alkyl enhances metabolic stability

Key Observations :

  • Branched alkyl chains (e.g., isopentyl) may prolong half-life by resisting oxidative metabolism .

Modifications on the Triazoloquinoxaline Core

Variations at the 1-position of the triazolo ring influence steric and electronic properties:

Compound Name Core Substituent Molecular Weight Impact on Properties
Target Compound 1-Propyl 354.40 g/mol Balances flexibility and hydrophobicity
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide 1-Methyl 353.77 g/mol Reduced steric bulk; increased metabolic lability
Indazoloquinoxaline Derivatives (e.g., 6b–6h) Indazole fusion 400–450 g/mol Expanded aromatic system enhances planarity and binding affinity

Key Observations :

  • Propyl vs. Methyl : The longer propyl chain in the target compound likely improves hydrophobic interactions with protein pockets compared to methyl .
  • Indazoloquinoxaline vs. Triazoloquinoxaline: Indazole-fused analogs (e.g., 6b–6h) exhibit distinct NMR shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) due to extended conjugation, which may enhance intercalation with DNA or enzymes .
NMR and HRMS Data
  • Target Compound : Expected proton signals for diethyl groups (δ 1.0–1.5 ppm, triplets) and propyl chain (δ 0.9–1.7 ppm).
  • N-(4-Chlorophenyl) Analog : Aromatic protons resonate at δ 7.3–7.6 ppm (doublets), with HRMS confirming [M+H]+ at m/z 354.75.
  • Indazoloquinoxaline Derivatives : Thiophene-substituted 6f shows distinct δ 6.9–7.8 ppm (thiophene protons), while tert-butyl groups in 6b–6g exhibit δ 1.4–1.6 ppm (singlets).

Biological Activity

N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound with a complex heterocyclic structure that has garnered attention in various fields, particularly in medicinal chemistry. Its potential biological activities include enzyme inhibition and receptor binding, making it a candidate for further research into its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the quinoxaline scaffold. For instance, derivatives of quinoxaline have shown significant activity against various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating promising anticancer activity compared to standard treatments like doxorubicin .

Compound NameCell Line TestedIC50 (µg/mL)Reference
Quinoxaline Derivative AHCT-1161.9
Quinoxaline Derivative BMCF-72.3
DoxorubicinHCT-1163.23

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. For example, quinoxaline derivatives have shown inhibitory effects on various metabolic enzymes, including acetylcholinesterase (AChE), which is relevant for treating neurological disorders . The inhibition of such enzymes can contribute to the development of therapeutic agents for conditions like Alzheimer's disease and other cognitive impairments.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are noteworthy as well. Compounds related to this compound have been evaluated for their effectiveness against bacterial and fungal strains. Research indicates that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential use in treating infections .

Antimalarial Activity

Another area of interest is the antimalarial activity exhibited by quinoxaline derivatives. Some compounds have demonstrated efficacy against Schistosoma mansoni, with IC50 values indicating strong inhibitory effects at low concentrations . This suggests that further exploration into the structure-activity relationship (SAR) of these compounds could lead to novel treatments for malaria and related parasitic infections.

Case Study 1: Anticancer Activity

In a recent study focusing on the synthesis of quinoxaline derivatives, researchers synthesized a new compound that exhibited significant anticancer activity against multiple cell lines. The study reported an IC50 value of 1.5 µg/mL against breast cancer cells (MCF-7), showcasing the potential of these compounds as viable candidates for cancer therapy .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibition of AChE by various quinoxaline derivatives. The results indicated that certain compounds not only inhibited AChE effectively but also showed selectivity over other enzymes, making them promising candidates for drug development targeting neurological disorders .

Q & A

Q. How can the synthesis of N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide be optimized for academic research?

  • Methodological Answer : Synthesis optimization involves:
  • Cyclization conditions : Adjusting pH (acidic/basic) during triazoloquinoxaline core formation to minimize side products .
  • Catalyst screening : Testing transition-metal catalysts (e.g., Pd/C) for N-alkylation steps to improve yield .
  • Purification : Employing flash chromatography or recrystallization with ethanol-DMF mixtures to isolate high-purity product .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the triazoloquinoxaline core .
  • Mass spectrometry (LC-MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : To resolve stereochemical ambiguities in the fused ring system .

Q. How should researchers design initial biological activity screening assays for this compound?

  • Methodological Answer : Prioritize:
  • In vitro cytotoxicity assays : Use MCF-7 or HeLa cell lines to measure IC50 values via MTT assays .
  • Enzyme inhibition studies : Test kinase (e.g., EGFR) or cyclooxygenase (COX-2) inhibition via fluorometric or colorimetric kits .
  • Molecular docking : Perform in silico studies with AutoDock Vina to predict binding affinities to target proteins (e.g., DNA topoisomerases) .

Advanced Research Questions

Q. What computational approaches can predict reaction pathways for novel derivatives of this compound?

  • Methodological Answer :
  • Quantum chemical calculations : Use Gaussian or ORCA to map potential energy surfaces for cyclization or substitution reactions .
  • Machine learning : Train models on PubChem data to predict optimal solvents/catalysts for regioselective functionalization .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Structure-activity relationship (SAR) validation : Synthesize analogs with systematic substituent variations (e.g., propyl vs. benzyl groups) to isolate activity drivers .

Q. What strategies are effective for studying the compound’s mechanism of action in cancer pathways?

  • Methodological Answer :
  • Proteomic profiling : Use SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .
  • Kinase activity profiling : Employ PamStation® arrays to screen 500+ kinases for inhibition .
  • Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .

Q. How can enantiomeric purity be ensured during synthesis, and what impact does chirality have on bioactivity?

  • Methodological Answer :
  • Chiral chromatography : Use Chiralpak® columns with hexane-isopropanol mobile phases for enantiomer separation .
  • Circular dichroism (CD) : Confirm absolute configuration and correlate with activity differences in in vitro models .

Q. What advanced methods assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and hydrolytic (pH 1–13) conditions, then monitor degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C) and quantify parent compound remaining using LC-MS/MS .

Q. How can researchers design SAR studies to improve selectivity for therapeutic targets?

  • Methodological Answer :
  • Fragment-based drug design : Screen triazoloquinoxaline fragments against target protein crystallography data .
  • Free-energy perturbation (FEP) : Calculate binding energy differences for substituent modifications (e.g., diethyl vs. dimethyl acetamide) using Schrödinger Suite .

Q. What methodologies address scalability challenges in multi-step synthesis?

  • Methodological Answer :
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance safety and yield .
  • High-throughput optimization : Use Chemspeed® platforms to screen 100+ reaction conditions (solvent, catalyst, temperature) in parallel .

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